N-(Naphthalen-1-yl)-2-(phenylthio)ethanethioamide
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Overview
Description
N-(Naphthalen-1-yl)-2-(phenylthio)ethanethioamide is an organic compound that features a naphthalene ring and a phenylthio group attached to an ethanethioamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Naphthalen-1-yl)-2-(phenylthio)ethanethioamide typically involves the reaction of naphthalen-1-amine with 2-(phenylthio)ethanethioamide under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the process. For instance, the use of copper-catalyzed coupling reactions has been reported to be effective in synthesizing similar compounds .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(Naphthalen-1-yl)-2-(phenylthio)ethanethioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
N-(Naphthalen-1-yl)-2-(phenylthio)ethanethioamide has several applications in scientific research:
Chemistry: Used as a ligand in metal-catalyzed coupling reactions.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural properties.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of N-(Naphthalen-1-yl)-2-(phenylthio)ethanethioamide involves its interaction with specific molecular targets. For instance, in catalytic reactions, it acts as a ligand that coordinates with metal centers, facilitating the formation of reactive intermediates . In biological systems, it may interact with enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
N-(Naphthalen-1-yl)-N’-alkyl oxalamides: These compounds are also used as ligands in metal-catalyzed reactions.
N-(Naphthalen-1-yl) phenazine-1-carboxamide: Known for its fungicidal properties.
Uniqueness
N-(Naphthalen-1-yl)-2-(phenylthio)ethanethioamide is unique due to its combination of a naphthalene ring and a phenylthio group, which imparts distinct chemical reactivity and potential applications. Its ability to act as a ligand in catalytic reactions and its potential biological activity make it a compound of significant interest.
Properties
Molecular Formula |
C18H15NS2 |
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Molecular Weight |
309.5 g/mol |
IUPAC Name |
N-naphthalen-1-yl-2-phenylsulfanylethanethioamide |
InChI |
InChI=1S/C18H15NS2/c20-18(13-21-15-9-2-1-3-10-15)19-17-12-6-8-14-7-4-5-11-16(14)17/h1-12H,13H2,(H,19,20) |
InChI Key |
MIVUWDBSUAOVIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SCC(=S)NC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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